molecular formula C23H20N2O4 B12807943 N-9-Acridinyl-3,4,5-trimethoxybenzamide CAS No. 1252-07-9

N-9-Acridinyl-3,4,5-trimethoxybenzamide

Cat. No.: B12807943
CAS No.: 1252-07-9
M. Wt: 388.4 g/mol
InChI Key: FXGZNGNURBHEEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-9-Acridinyl-3,4,5-trimethoxybenzamide typically involves the reaction of 9-aminoacridine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-9-Acridinyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the acridine moiety or the benzamide group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or acridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives of the acridine or benzamide moieties, while reduction can produce reduced forms of these groups

Scientific Research Applications

N-9-Acridinyl-3,4,5-trimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-9-Acridinyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA or proteins, thereby influencing various cellular processes. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription .

Comparison with Similar Compounds

N-9-Acridinyl-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and potential applications in various scientific fields. Its ability to interact with DNA and proteins makes it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

1252-07-9

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-acridin-9-yl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H20N2O4/c1-27-19-12-14(13-20(28-2)22(19)29-3)23(26)25-21-15-8-4-6-10-17(15)24-18-11-7-5-9-16(18)21/h4-13H,1-3H3,(H,24,25,26)

InChI Key

FXGZNGNURBHEEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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